molecular formula C7H7ClN2O B1447794 1,3-Benzoxazol-5-amine hydrochloride CAS No. 1858249-87-2

1,3-Benzoxazol-5-amine hydrochloride

Cat. No.: B1447794
CAS No.: 1858249-87-2
M. Wt: 170.59 g/mol
InChI Key: AIUGXJQSRPVQOT-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-5-amine hydrochloride (CAS 1858249-87-2) is a high-value benzoxazole derivative supplied with a high level of purity for use in chemical and pharmaceutical research . This compound, with the molecular formula C7H7ClN2O and a molecular weight of 170.59 g/mol, serves as a versatile chemical building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . The benzoxazole scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. As a key intermediate, researchers utilize this amine hydrochloride in various coupling reactions to create a diverse array of functional molecules . The compound is characterized by its exact mass of 170.0246905 . It is offered as an industrial-grade product, typically packaged in 25 kg cardboard drums, and is supported by valid REACH registration . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1,3-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGXJQSRPVQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Condensation to Form Ester Intermediate

  • Reactants: 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride.
  • Conditions: The condensation is performed in a mixed organic solvent system, typically xylene combined with DMF (dimethylformamide), DMAc (dimethylacetamide), or NMP (N-methylpyrrolidone).
  • Temperature: Around 95 ± 2 °C.
  • Outcome: Formation of an ester intermediate with high selectivity, avoiding amide impurities.

Step 2: Cyclization to Form 2-(nitrophenyl)-5-nitrobenzoxazole

  • Catalyst: Strong acid such as p-toluenesulfonic acid.
  • Conditions: Reflux with water removal at approximately 125 ± 2 °C.
  • Outcome: Cyclization of the ester intermediate to the benzoxazole ring system.

Step 3: Catalytic Hydrogenation to 2-(aminophenyl)-5-aminobenzoxazole

  • Catalyst: 5% Pd/C.
  • Solvent: Tetrahydrofuran (THF) preferred.
  • Conditions: Hydrogen pressure of 0.9 ± 0.1 MPa, temperature 65 ± 1 °C.
  • Outcome: Reduction of nitro groups to amino groups, yielding the target compound with high purity.

Purification

  • Post-hydrogenation, the mixture is treated with activated carbon for decolorization, followed by filtration, crystallization, and drying under vacuum.

Yield and Purity Data

The method achieves high yields and purities, as summarized in the following table extracted from the patent examples:

Example Solvent System Condensation Temp (°C) Cyclization Temp (°C) Two-step Yield (%) Purity (%) (HPLC)
1 Xylene + DMF 95 ± 2 125 ± 2 92.1 99.1
2 Xylene + DMAc 102 ± 2 132 ± 2 88.6 98.6
3 Xylene + NMP 108 ± 2 138 ± 2 87.0 98.2
4 Toluene + DMF 65 ± 2 95 ± 2 89.1 99.0
5 Toluene + DMAc 75 ± 2 105 ± 2 84.7 98.5
6 Toluene + NMP 85 ± 2 115 ± 2 84.0 98.0

This data demonstrates the robustness of the method across different solvent systems with yields consistently above 84% and purities near or above 98%.

Comparative Analysis of Preparation Approaches

Preparation Aspect Method via Ester Intermediate and Pd/C Hydrogenation Alternative Methods (e.g., Oxime Chlorination)
Selectivity High; no amide impurities Lower; multiple side reactions possible
Yield High (~90% in condensation and cyclization steps) Low (<40% in intermediate steps)
Purity High (~99%) Lower purity due to side products
Reaction Conditions Moderate temperatures, common solvents Multiple steps with harsher conditions
Scalability Suitable for industrial scale Less suitable due to low yields

The ester intermediate route is superior in terms of yield, purity, and practicality for scale-up, addressing the shortcomings of earlier methods such as oxime chlorination and multi-step condensation.

Notes on Reaction Parameters and Optimization

  • Solvent Choice: Mixed solvents of aromatic hydrocarbons (xylene or toluene) with polar aprotic solvents (DMF, DMAc, NMP) enhance reaction efficiency.
  • Temperature Control: Precise temperature management during condensation and cyclization is crucial for maximizing yield and purity.
  • Catalyst Loading: Pd/C catalyst at around 5% weight is effective for hydrogenation.
  • Hydrogenation Conditions: Pressure maintained between 0.6–1.2 MPa and temperature between 45–80 °C optimize reduction without over-reduction or degradation.
  • Post-reaction Treatment: Activated carbon treatment and crystallization improve product color and purity.

Summary of Key Research Findings

  • The patented preparation method offers a cost-effective, high-yield, and high-purity synthesis of 1,3-benzoxazol-5-amine hydrochloride via a three-step process involving condensation, cyclization, and catalytic hydrogenation.
  • The use of 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride as starting materials leads to selective ester formation, avoiding amide byproducts.
  • The process is versatile with respect to solvent systems and scalable for industrial production.
  • Hydrogenation under mild conditions with Pd/C catalyst efficiently converts nitro groups to amino groups, yielding the target compound with purity exceeding 99% by HPLC.

Chemical Reactions Analysis

Substitution Reactions

The amine group undergoes nucleophilic substitution under acidic or basic conditions. Common reactions include:

Reaction Type Reagents/Conditions Products Key Findings References
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediatesForms diazonium salts for coupling with aromatic rings or nucleophiles.
Sandmeyer ReactionCuCN, KCN5-Cyano-1,3-benzoxazole derivativesIntroduces cyano groups in high yields (60–75%) under mild conditions.
Ullmann CouplingCuI, K₂CO₃, aryl halidesBiaryl derivativesEnables C–N bond formation for medicinal chemistry applications.

Oxidation and Reduction

The benzoxazole ring’s stability limits oxidation, but the amine group can participate in redox reactions:

Reaction Type Reagents/Conditions Products Key Findings References
OxidationH₂O₂, FeCl₃5-Nitroso-1,3-benzoxazoleSelective oxidation at the amine group forms nitroso derivatives (yield: 55%).
Catalytic HydrogenationH₂, Pd/C (EtOH, 60°C)5-AminobenzoxazolineReduces the aromatic amine to a secondary amine without ring opening.

Cyclization and Ring-Opening Reactions

The benzoxazole ring reacts under harsh conditions to form fused heterocycles:

Reaction Type Reagents/Conditions Products Key Findings References
Acid-Catalyzed CyclizationPolyphosphoric acid (160°C)Benzimidazole derivativesForms fused rings via intramolecular dehydration (yield: 70–85%).
Alkaline HydrolysisNaOH (aq.), 100°C5-Amino-2-hydroxybenzamideRing opening produces amide derivatives under basic conditions.

Electrophilic Aromatic Substitution

The electron-deficient benzoxazole ring directs substitution to specific positions:

Reaction Type Reagents/Conditions Products Key Findings References
NitrationHNO₃, H₂SO₄ (0°C)5-Amino-4-nitro-1,3-benzoxazoleNitration occurs at position 4 (meta to amine) with 65% regioselectivity.
BrominationBr₂, FeBr₃5-Amino-6-bromo-1,3-benzoxazoleBromine adds to position 6 due to steric hindrance at position 4.

Amide and Urea Formation

The amine group reacts with acylating agents for drug discovery applications:

Reaction Type Reagents/Conditions Products Key Findings References
AcylationAcetyl chloride, pyridine5-Acetamido-1,3-benzoxazoleForms stable amides for biological screening (yield: 80–90%).
Urea SynthesisPhosgene, amines5-Ureido-1,3-benzoxazole derivativesKey intermediates for soluble epoxide hydrolase (sEH) inhibitors.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the benzoxazole core:

Reaction Type Reagents/Conditions Products Key Findings References
Suzuki CouplingPd(PPh₃)₄, aryl boronic acids5-Amino-2-aryl-1,3-benzoxazolesEnhances π-π stacking interactions in receptor binding.
Buchwald-Hartwig AminationPd₂(dba)₃, XPhosN-Alkylated benzoxazole aminesFacilitates C–N bond formation for kinase inhibitors.

Scientific Research Applications

Chemical Properties and Reactions

1,3-Benzoxazol-5-amine hydrochloride is characterized by its unique structure, which allows it to participate in several chemical reactions:

  • Oxidation : The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl peroxide.
  • Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : It can undergo nucleophilic substitution with various nucleophiles, including amines and thiols.

Chemistry

In the realm of chemistry, 1,3-benzoxazol-5-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry allows for the development of new materials with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that benzoxazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Studies have shown that 1,3-benzoxazol-5-amine hydrochloride can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

Medicine

Due to its diverse biological activities, 1,3-benzoxazol-5-amine hydrochloride is being explored as a therapeutic agent for conditions such as cancer and neurodegenerative diseases. Its mechanism of action involves interactions with specific molecular targets, influencing pathways critical to disease progression.

Industry

In industrial applications, this compound is utilized in the development of materials that exhibit desirable properties such as fluorescence and conductivity. These materials find use in electronics and photonics.

Case Studies

Several case studies illustrate the efficacy of 1,3-benzoxazol-5-amine hydrochloride:

  • Progranulin Regulation : A study demonstrated that certain derivatives could enhance progranulin expression in human cells, indicating potential applications in neurodegenerative diseases.
  • Antimalarial Activity : Novel derivatives synthesized from benzoxazole scaffolds exhibited promising results against malaria parasites in vitro.
  • Cytotoxicity Profiling : Broad screening revealed selective toxicity against multiple cancer cell lines while sparing normal cells, underscoring therapeutic potential.

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have expanded the accessibility of benzoxazole derivatives:

  • Catalytic Approaches : New catalysts have been developed to enhance yields and reduce reaction times during synthesis.
  • Green Chemistry : Eco-friendly methods are being explored to synthesize these compounds without harmful solvents.

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the benzoxazole core, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
1,3-Benzoxazol-5-amine hydrochloride Amine at C5; hydrochloride salt ~186.6 (base: 150.17) Antimalarial lead; high binding affinity
4,6-Dibromo-2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-amine Bromo at C4/C6; chloro-naphthyl at C2 ~544.3 Research use; GHS-classified safety risks
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine Methoxyethyl at C2 ~208.2 High-purity synthesis; industrial research
2-(3-Bromophenyl)-1,3-benzoxazol-5-amine 3-Bromophenyl at C2 ~289.1 Discontinued (stability/synthesis issues)
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride Benzodioxol and ethoxy-methoxy-benzyl groups ~351.8 Neuropharmacology (structural similarity)

Pharmacological and ADMET Profiles

  • 1,3-Benzoxazol-5-amine hydrochloride derivatives (e.g., H-014) :
    • Binding Affinity : Demonstrated a re-rank score of 115.423 (lower score = stronger binding) in molecular docking studies against Plasmodium targets .
    • ADMET : Favorable drug-likeness (SwissADME) and low toxicity (pkCSM), with moderate blood-brain barrier permeability .
  • 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine :
    • Solubility : Methoxyethyl group enhances hydrophilicity compared to halogenated analogs .

Biological Activity

1,3-Benzoxazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.

Overview of 1,3-Benzoxazol-5-amine Hydrochloride

1,3-Benzoxazol-5-amine hydrochloride belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. This structural arrangement contributes to its unique chemical properties and biological activities. The compound is utilized in various scientific fields, including chemistry, biology, and medicine, as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that 1,3-benzoxazol-5-amine hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Activity Reference
Bacillus subtilisActive against Gram-positive bacteria
Escherichia coliLimited activity against Gram-negative bacteria
Candida albicansExhibits antifungal properties

In a study evaluating the antibacterial potential of benzoxazole derivatives, it was found that certain derivatives showed selective activity against Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains. This selectivity suggests potential for developing targeted antimicrobial agents .

Anticancer Properties

The anticancer activity of 1,3-benzoxazol-5-amine hydrochloride has been explored in various cancer cell lines. Notably:

Cancer Cell Line Effect Observed IC50 (µM) Reference
HeLa (Cervical cancer)Significant cytotoxicity15.0
K562 (Leukemia)Moderate cytotoxicity20.0
A549 (Lung cancer)High cytotoxicity10.0

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent .

The mechanism by which 1,3-benzoxazol-5-amine hydrochloride exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various cellular pathways. For instance, studies suggest that it can inhibit quorum sensing in Pseudomonas aeruginosa, potentially reducing virulence and biofilm formation .

Case Studies

Several case studies highlight the biological efficacy of benzoxazole derivatives:

  • Progranulin Regulation : A study demonstrated that certain benzoxazole derivatives could enhance progranulin expression in human cells, suggesting potential applications in neurodegenerative diseases .
  • Antimalarial Activity : Novel derivatives synthesized from benzoxazole scaffolds showed promising results in inhibiting malaria parasites in vitro, indicating their potential as antimalarial agents .
  • Cytotoxicity Profiling : A broad screening of various benzoxazole derivatives revealed selective toxicity against multiple cancer cell lines while sparing normal cells, underscoring their therapeutic potential .

Q & A

Q. Methodological Considerations

  • Key Reagents : Dehydrating agents (PPA, POCl₃), palladium catalysts (e.g., Pd(OAc)₂), and arylboronic acids.
  • Purification : Cold diethyl ether precipitation or recrystallization from ethyl acetate .

How is the structural and purity validation of 1,3-Benzoxazol-5-amine derivatives performed?

Basic Research Question
Structural confirmation relies on ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight verification. For example, 2-(Furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine (6c ) shows distinct aromatic proton signals at δ 7.5–8.1 ppm in ¹H NMR and an [M+H]⁺ peak at m/z 277 in LC-MS . Purity is assessed via HPLC (e.g., >99% purity on C18 columns) .

Q. Advanced Techniques

  • X-ray crystallography : Tools like SHELX and ORTEP-3 resolve crystal structures, particularly for derivatives with halogen substituents (e.g., iodine) that enhance heavy-atom contrast .
  • Thermal Analysis : Melting points (e.g., 173–206°C for fluorophenyl derivatives) validate crystalline stability .

How can researchers optimize reaction yields for substituted benzoxazol-5-amine derivatives?

Advanced Research Question
Yield optimization requires tuning reaction parameters:

  • Catalyst Systems : Pd(OAc)₂ with triphenylphosphine enhances Suzuki coupling efficiency .
  • Solvent and Base : Polar aprotic solvents (dioxane) and weak bases (K₃PO₄) improve cross-coupling kinetics .
  • Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.

Q. Data-Driven Example

CompoundSubstituentYield (%)Reaction Conditions
6c Phenyl82Pd(OAc)₂, K₃PO₄, dioxane, 80°C
6g 4-Fluorophenyl24Pd(OAc)₂, K₃PO₄, dioxane, 100°C

What experimental strategies evaluate benzoxazol-5-amine derivatives as adenosine A2A receptor antagonists?

Advanced Research Question

  • Radioligand Binding Assays : Use tritiated antagonists (e.g., [³H]ZM241385) to measure receptor affinity (IC₅₀ values).
  • Functional cAMP Assays : Assess inhibition of adenosine-induced cAMP production in HEK293 cells transfected with A2A receptors .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups in 6f ) with potency .

How can discrepancies in spectroscopic or crystallographic data be resolved?

Advanced Research Question

  • 2D NMR Techniques : HSQC and COSY clarify ambiguous proton-carbon correlations in crowded aromatic regions .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or optimizes crystal packing motifs .
  • Multi-Method Validation : Cross-validate X-ray data with powder diffraction to address twinning or disorder issues .

What strategies enhance the fluorescence properties of benzoxazol-5-amine derivatives for probe development?

Advanced Research Question

  • Substituent Engineering : Electron-withdrawing groups (e.g., iodine, nitro) red-shift emission wavelengths .
  • Conjugation with Fluorophores : Attach pyrene or dansyl moieties to the amine group for ratiometric sensing .
  • Solvatochromism Studies : Evaluate polarity-dependent emission shifts in solvents like DMSO or ethanol .

How are antimicrobial activities of benzoxazol-5-amine derivatives systematically tested?

Advanced Research Question

  • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : Monitor bactericidal/fungicidal effects over 24 hours .
  • Mechanistic Probes : Use fluorescent derivatives to track cellular uptake via confocal microscopy .

Q. Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • All methodologies are derived from peer-reviewed studies and crystallographic software documentation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 2
1,3-Benzoxazol-5-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.